(S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of pharmaceuticals and other bioactive molecules. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-phenethylamine and pyrrolidine-2-carboxylic acid.
Condensation Reaction: The (S)-phenethylamine is reacted with pyrrolidine-2-carboxylic acid under acidic conditions to form the desired product.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated and purified.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Processes: The use of catalysts can enhance the reaction efficiency and selectivity, leading to higher purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Nucleophiles: Various nucleophiles, such as halides, amines, and alcohols, can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
(S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
(S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylic acid: Lacks the phenethyl group, resulting in different chemical properties and applications.
Phenethylamine: Lacks the pyrrolidine ring, leading to different biological activities and uses.
Proline: A naturally occurring amino acid with a similar structure but different functional groups and properties.
The uniqueness of this compound lies in its combination of the phenethyl group and the pyrrolidine ring, which imparts specific chemical and biological properties that are valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(2S)-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-12(16)13(8-4-10-14-13)9-7-11-5-2-1-3-6-11;/h1-3,5-6,14H,4,7-10H2,(H,15,16);1H/t13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZORNSLALKFTJI-BTQNPOSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CCC2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CCC2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375956 | |
Record name | (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049741-77-6 | |
Record name | (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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